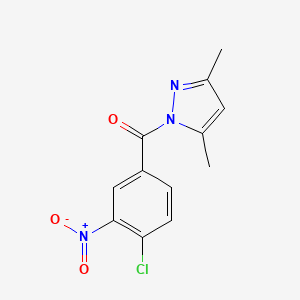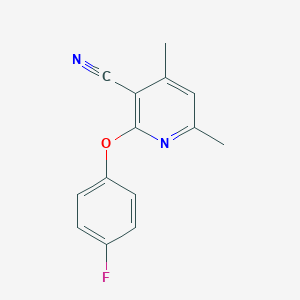![molecular formula C18H16N2O4S2 B5577647 N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)
N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including reactions with thioglycolate and acylation procedures. For instance, methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates can be synthesized from 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles, using methyl thioglycolate in the presence of triethylamine (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
The molecular structure of sulfonamide-derived compounds has been characterized using various techniques such as X-ray diffraction, showing the detailed geometry of these molecules. For example, the structure of 4-bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate was determined, revealing an octahedral geometry for its metal complexes (Chohan & Shad, 2011).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, demonstrating a range of reactivities and interactions. Notably, the addition of carbamoylsilane to N-sulfonylimines provides a direct synthesis route to α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, showcasing the chemical versatility of these compounds (Liu, Guo, & Chen, 2015).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, thermal stability, and mechanical strength, are influenced by their molecular structures. For instance, polyamides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene show a range of solubilities in polar solvents, and their films exhibit varying degrees of tensile strength and glass transition temperatures (Liaw & Liaw, 1997).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity and bonding nature, are essential for understanding their applications and interactions. Detailed investigations, including molecular docking studies, have revealed insights into their binding interactions and potential biological activities (FazilathBasha, Khan, Muthu, & Raja, 2021).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of α,β-unsaturated N-methoxy-N-methylamides : A study by Beney, Boumendjel, and Mariotte (1998) described the preparation of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, a reagent useful for homologating alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds, which could include structures similar to N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide (Beney, Boumendjel, & Mariotte, 1998).
Novel Thermally Stable Polyimides : Mehdipour-Ataei et al. (2004) synthesized a novel diamine with built-in sulfone, ether, and amide structure, which was then used to prepare related polyimides. This research could be relevant for the structural analogs of N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).
Preparation of Polyamides : Liaw and Liaw (1997) investigated the synthesis of polyamides using monomers that could be structurally related to N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide, highlighting its potential applications in polymer chemistry (Liaw & Liaw, 1997).
Environmental and Biological Applications
Degradation of Sulfonamide Antibiotics : A study by Ricken et al. (2013) on the degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 may provide insights into the environmental fate of related sulfonamide compounds, including N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide (Ricken et al., 2013).
Synthesis of Nonproteinogenic Amino Acids : Monteiro, Kołomańska, and Suárez (2010) described the synthesis of N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives, which could be relevant for understanding the chemical behavior of N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide in biological systems (Monteiro, Kołomańska, & Suárez, 2010).
Propiedades
IUPAC Name |
N-methyl-4-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-19-18(21)17-11-16(12-25-17)26(22,23)20-13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-12,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKXFYGFEBQLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)
![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)
![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)
![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)


![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)


![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)